molecular formula C25H28N2O3 B216171 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide

Katalognummer B216171
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: WHGUELHYNSHDCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide, also known as CERC-501, is a novel drug compound that has been developed for the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

The mechanism of action of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act on the corticotropin-releasing factor (CRF) system in the brain. CRF is a neuropeptide that plays a key role in the regulation of stress and anxiety. This compound is thought to modulate the activity of CRF receptors, which leads to a reduction in anxiety and other stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety and depression-like behaviors in animal models. This compound also has the potential to reduce drug-seeking behavior and withdrawal symptoms in addiction models. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide is its high potency and selectivity for CRF receptors. This makes it an ideal tool for studying the role of the CRF system in various neurological and psychiatric disorders. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide. One area of research is the development of more potent and selective CRF receptor modulators. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a novel drug compound that has shown promise for the treatment of various neurological and psychiatric disorders. The synthesis method has been optimized to ensure high yield and purity of the final product. This compound acts on the CRF system in the brain, which leads to a reduction in anxiety and other stress-related behaviors. It has a variety of biochemical and physiological effects in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. There are several future directions for the study of this compound, including the development of more potent and selective CRF receptor modulators and the identification of biomarkers that can predict response to treatment.

Synthesemethoden

The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include cyclohexanone, 4-methylbenzaldehyde, and 1,3-cyclohexanedione. These materials are reacted together in the presence of various reagents and solvents to produce this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential to treat drug addiction and withdrawal symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

Eigenschaften

Molekularformel

C25H28N2O3

Molekulargewicht

404.5 g/mol

IUPAC-Name

4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H28N2O3/c1-13-2-6-15(7-3-13)26-23(28)14-4-8-16(9-5-14)27-24(29)21-17-10-11-18(20-12-19(17)20)22(21)25(27)30/h2-3,6-7,10-11,14,16-22H,4-5,8-9,12H2,1H3,(H,26,28)

InChI-Schlüssel

WHGUELHYNSHDCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.